(Z)-2,3-diethylbut-2-enedioic acid;1-ethenyl-3-methylimidazol-3-ium;iodide (Z)-2,3-diethylbut-2-enedioic acid;1-ethenyl-3-methylimidazol-3-ium;iodide
Brand Name: Vulcanchem
CAS No.: 137587-42-9
VCID: VC21209921
InChI: InChI=1S/C8H12O4.C6H9N2.HI/c1-3-5(7(9)10)6(4-2)8(11)12;1-3-8-5-4-7(2)6-8;/h3-4H2,1-2H3,(H,9,10)(H,11,12);3-6H,1H2,2H3;1H/q;+1;/p-1/b6-5-;;
SMILES: CCC(=C(CC)C(=O)O)C(=O)O.C[N+]1=CN(C=C1)C=C.[I-]
Molecular Formula: C14H21IN2O4
Molecular Weight: 408.23 g/mol

(Z)-2,3-diethylbut-2-enedioic acid;1-ethenyl-3-methylimidazol-3-ium;iodide

CAS No.: 137587-42-9

Cat. No.: VC21209921

Molecular Formula: C14H21IN2O4

Molecular Weight: 408.23 g/mol

* For research use only. Not for human or veterinary use.

(Z)-2,3-diethylbut-2-enedioic acid;1-ethenyl-3-methylimidazol-3-ium;iodide - 137587-42-9

Specification

CAS No. 137587-42-9
Molecular Formula C14H21IN2O4
Molecular Weight 408.23 g/mol
IUPAC Name (Z)-2,3-diethylbut-2-enedioic acid;1-ethenyl-3-methylimidazol-3-ium;iodide
Standard InChI InChI=1S/C8H12O4.C6H9N2.HI/c1-3-5(7(9)10)6(4-2)8(11)12;1-3-8-5-4-7(2)6-8;/h3-4H2,1-2H3,(H,9,10)(H,11,12);3-6H,1H2,2H3;1H/q;+1;/p-1/b6-5-;;
Standard InChI Key ODHADNYYZLWDLZ-XNOMRPDFSA-M
Isomeric SMILES CC/C(=C(\CC)/C(=O)O)/C(=O)O.C[N+]1=CN(C=C1)C=C.[I-]
SMILES CCC(=C(CC)C(=O)O)C(=O)O.C[N+]1=CN(C=C1)C=C.[I-]
Canonical SMILES CCC(=C(CC)C(=O)O)C(=O)O.C[N+]1=CN(C=C1)C=C.[I-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator